molecular formula C7H7IN2S B106333 1-(4-Iodophenyl)-2-thiourea CAS No. 18879-80-6

1-(4-Iodophenyl)-2-thiourea

Cat. No. B106333
CAS RN: 18879-80-6
M. Wt: 278.12 g/mol
InChI Key: USIFVFMNOLGPNL-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2-thiourea is a compound that belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) attached to nitrogen atoms. Thioureas are known for their versatile applications in various fields such as medicinal chemistry, agriculture, and as catalysts in organic synthesis. Although the provided papers do not directly discuss 1-(4-Iodophenyl)-2-thiourea, they do provide insights into the synthesis, structural characterization, and properties of similar thiourea derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, the synthesis of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was achieved by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile . Similarly, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was synthesized by reacting 4-methoxyphenyl isothiocyanate with pyridine-3-ylmethylamine . These methods suggest that 1-(4-Iodophenyl)-2-thiourea could be synthesized by reacting 4-iodophenyl isothiocyanate with an appropriate amine in a suitable solvent.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by spectroscopic techniques such as NMR, FTIR, and X-ray crystallography. The crystal structures of these compounds typically show that the carbonyl and thiourea groups are almost planar, with the C=S and C=O double bonds adopting an antiperiplanar conformation, often stabilized by intramolecular hydrogen bonding . The molecular packing in the crystal lattice is usually influenced by intermolecular hydrogen bonds, such as N-H...S and N-H...O interactions .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their nucleophilic and electrophilic centers. For instance, they can undergo Michael addition reactions, as seen in the enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea . Additionally, oxidative azacyclization reactions can lead to the formation of 1,2,4-thiadiazole derivatives from monosubstituted thioureas .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are closely related to their molecular structure. The vibrational properties studied by FTIR and Raman spectroscopy reveal characteristic stretching vibrations for the N-H, C=O, C-N, and C=S functional groups . Quantum chemical calculations, such as DFT, provide insights into the electronic properties, including chemical potential, hardness, ionization potential, and electron affinity . These properties are crucial for understanding the reactivity and potential applications of the compounds.

Scientific Research Applications

DNA Binding and Biological Activities

1-(4-Iodophenyl)-2-thiourea, as part of the broader family of thioureas, has been investigated for its DNA-binding capabilities and biological activities. Notably, thiourea derivatives have shown promise in anti-cancer research due to their interactions with DNA. These interactions have been analyzed using techniques such as cyclic voltammetry and UV-vis spectroscopy, alongside computational studies, to gauge their potential as anti-cancer agents. Additionally, thioureas have displayed antioxidant, cytotoxic, antibacterial, and antifungal activities, making them versatile in various biological applications (Tahir et al., 2015).

Fluorescence Detection and Environmental Applications

Another application of thiourea derivatives includes fluorescence detection of specific ions. For instance, certain thiourea compounds exhibit a “turn-off” fluorescence response to iodide ions. This property has been utilized in environmental and clinical settings, such as determining iodide levels in powdered milk and urine samples. This highlights the compound's potential in analytical chemistry and environmental monitoring (Yang et al., 2014).

Green Synthesis and Environmental Impact

In the realm of green chemistry, the synthesis of thiourea derivatives, including 1-(4-Iodophenyl)-2-thiourea, has been developed using more environmentally friendly methods. This approach emphasizes synthesizing thiourea compounds in water using solar energy, reducing environmental impact and enhancing safety by avoiding hazardous materials like thiophosgene (Kumavat et al., 2013).

Crystal Structure and Material Science

The crystal structure of thiourea derivatives, including those similar to 1-(4-Iodophenyl)-2-thiourea, has been extensively studied. These studies focus on molecular conformation, intermolecular interactions, and crystal packing, providing insights into their potential applications in material science and drug design (Rosiak et al., 2021).

Pharmaceutical Research and Drug Development

Thioureas, including 1-(4-Iodophenyl)-2-thiourea, are of significant interest in pharmaceutical research. They have been explored as carbonic anhydrase inhibitors with potential applications in developing novel drugs for conditions like glaucoma. The water solubility and neutral pH of these compounds make them attractive candidates for ophthalmologic applications (Casini et al., 2000).

Safety And Hazards

The safety data sheet for “1-(4-Iodophenyl)hydrazine” mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . Another safety data sheet for “2-Ethylphenol” also provides information about hazards .

Future Directions

While specific future directions for “1-(4-Iodophenyl)-2-thiourea” are not mentioned, a study discusses the potential therapeutic interest of pyridopyrimidine derivatives . Another paper discusses the potential process-related impurities of trametinib, an anti-cancer drug .

properties

IUPAC Name

(4-iodophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIFVFMNOLGPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359435
Record name (4-iodophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)-2-thiourea

CAS RN

18879-80-6
Record name (4-iodophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18879-80-6
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